molecular formula C15H20N2O2 B5871539 N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide

N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide

Cat. No. B5871539
M. Wt: 260.33 g/mol
InChI Key: CXLLBSBWYFCTHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related N-substituted phenyl butanamides involves reacting various substituted anilines with chlorobutanoyl chloride in an aqueous basic medium to yield electrophiles, which are then coupled with appropriate piperazines or pyrrolidines in a polar aprotic medium. The structures of these derivatives are characterized using proton-nuclear magnetic resonance (1H NMR), carbon-nuclear magnetic resonance (13C NMR), Infra-Red (IR) spectral data, and CHN analysis (Raza et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of similar compounds involves advanced spectroscopic techniques. For instance, the conformational structure of related N-butyl-N-methyl-pyrrolidinium ions has been studied using DFT calculations and Raman spectroscopy, revealing various stable conformations and the equilibrium between them in different solvents (Fujimori et al., 2007).

Chemical Reactions and Properties

The reactivity of similar compounds often involves their ability to participate in various chemical reactions, including multicomponent reactions and cyanation processes. For example, N-phenyl-butanamides can undergo direct cyanation using electrophilic cyanating agents, leading to cyano derivatives with good yields and excellent regioselectivity (Yang et al., 2011).

properties

IUPAC Name

N-[4-(pyrrolidine-1-carbonyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-2-5-14(18)16-13-8-6-12(7-9-13)15(19)17-10-3-4-11-17/h6-9H,2-5,10-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLLBSBWYFCTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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